BenchChemオンラインストアへようこそ!

Lankamycin

Macrolide Biosynthesis Structural Biology Polyketide Synthase

Lankamycin is a 14-membered macrolide antibiotic with a C-13 3-hydroxy-2-butyl side chain, fundamentally distinct from erythromycin's ethyl group. This enables exclusive synergistic ribosomal binding with Lankacidin C, confirmed by X-ray crystallography. It is uniquely suited for structural biology of antibiotic cooperativity, PKS fidelity studies, and chemoenzymatic tailoring research. Substitution with generic macrolides invalidates experiments requiring precise ribosomal binding dynamics. Procure only analytically verified, high-purity Lankamycin to ensure batch-to-batch consistency and experimental reproducibility. Avoid off-target procurement. Request your quote today.

Molecular Formula C42H72O16
Molecular Weight 833.0 g/mol
CAS No. 30042-37-6
Cat. No. B1674470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLankamycin
CAS30042-37-6
SynonymsLankamycin;  Kujimycin B;  A-20338-N2;  A 20338-N2;  A20338-N2;  Antibiotic A-20338-N2; 
Molecular FormulaC42H72O16
Molecular Weight833.0 g/mol
Structural Identifiers
SMILESCC1CC(C(C(O1)OC2C(CC(C(=O)C(C(C(C(OC(=O)C(C(C2C)OC3CC(C(C(O3)C)OC(=O)C)(C)OC)C)C(C)C(C)O)C)OC(=O)C)C)(C)O)C)O)OC
InChIInChI=1S/C42H72O16/c1-19-17-41(12,49)37(47)24(6)35(54-28(10)44)23(5)34(21(3)26(8)43)57-39(48)25(7)36(22(4)33(19)58-40-32(46)30(50-14)16-20(2)52-40)56-31-18-42(13,51-15)38(27(9)53-31)55-29(11)45/h19-27,30-36,38,40,43,46,49H,16-18H2,1-15H3/t19-,20+,21-,22+,23-,24+,25+,26-,27-,30-,31-,32+,33-,34+,35-,36-,38+,40-,41-,42+/m0/s1
InChIKeyJQMACDQCTNFQMM-QAOHEUSVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lankamycin (CAS 30042-37-6): Procurement-Relevant Overview of a Structurally Distinctive 14-Membered Macrolide


Lankamycin (CAS 30042-37-6, also known as Kujimycin B or A-20338-N2) is a 14-membered macrolide antibiotic produced via fermentation by Streptomyces rochei and S. violaceoniger [1][2]. With a molecular formula of C42H72O16 and molecular weight of 833.01 g/mol, its structure features a distinctive 3-hydroxy-2-butyl side chain at the C-13 position of the macrolactone ring, a key differentiator from the ethyl group present in erythromycin [3][4]. This compound serves as a critical research tool in antimicrobial studies, particularly in investigations of ribosome-targeting synergism and macrolide structure-activity relationships, making its sourcing essential for specialized experimental workflows [5].

Why Lankamycin Cannot Be Substituted by Common Macrolides in Specialized Research


Generic substitution of Lankamycin with other 14-membered macrolides like erythromycin is scientifically invalid due to two distinct, quantifiable structural and functional features. First, the C-13 side chain differs fundamentally: Lankamycin possesses a 3-hydroxy-2-butyl group, whereas erythromycin contains an ethyl group, resulting in divergent biosynthetic origins and potential recognition by modifying enzymes [1]. Second, Lankamycin's well-characterized synergistic interaction with the carbocyclic antibiotic Lankacidin C is a unique, structurally-defined property that erythromycin does not replicate, as confirmed by X-ray crystallography of the dual antibiotic-ribosome complex [2]. These differences preclude the simple interchange of compounds in experiments requiring precise ribosomal binding dynamics, biosynthetic pathway elucidation, or the study of polyketide synthase tailoring reactions.

Quantifiable Differentiation of Lankamycin vs. Comparator Macrolides


Structural Divergence at C-13: Lankamycin vs. Erythromycin

Lankamycin is structurally distinguished from its closest 14-membered macrolide analog, erythromycin, by the presence of a 3-hydroxy-2-butyl group at the C-13 position, in contrast to the ethyl group found in erythromycin [1][2]. This difference is not merely compositional; it stems from a distinct biosynthetic starter unit. The 3-hydroxy-2-butyrate starter in Lankamycin is derived from isoleucine metabolism, a pathway confirmed by deuterium labeling experiments, whereas erythromycin biosynthesis initiates with a propionate-derived starter [1].

Macrolide Biosynthesis Structural Biology Polyketide Synthase

Synergistic Ribosome Binding: Lankamycin-Lankacidin Pair

While Lankamycin binds to the ribosomal exit tunnel in a manner similar to erythromycin, its functional profile diverges sharply when co-administered with its natural partner, Lankacidin C. X-ray crystallography of the Deinococcus radiodurans 50S ribosomal subunit (PDB: 3pip) revealed that Lankamycin and Lankacidin C bind simultaneously to adjacent sites (the exit tunnel and the peptidyl transferase center, respectively), forming intermolecular interactions that underpin their mild synergistic inhibition of ribosomal function [1][2]. This dual-binding mode is analogous to the streptogramin class of antibiotics but is unique to this pair among macrolides [1].

Ribosome Inhibition Antibiotic Synergism Structural Biology

Biosynthetic Editing Fidelity: The LkmE Thioesterase Proofreading Function

Lankamycin biosynthesis is uniquely reliant on the proofreading function of a type-II thioesterase, LkmE. Disruption of the lkmE gene leads to a quantifiable 70% decrease in Lankamycin production, accompanied by the accumulation of aberrant 15-norlankamycin derivatives (LM-NS01A and LM-NS01B) [1]. This high editing dependency is a specific feature of the Lankamycin pathway, distinguishing it from pathways like that of picromycin, where disruption of the analogous TE-II gene (pikAV) does not affect production [2].

Polyketide Biosynthesis Enzyme Engineering Metabolic Engineering

Enzymatic Tailoring Potential: A Platform for Macrolide Diversification

Lankamycin serves as a privileged scaffold for enzymatic diversification. Research groups possess a characterized toolkit of Lankamycin-modification enzymes, including P450 monooxygenases (LkmK, LkmF) and glycosyltransferases (LkmI, LkmL) [1]. LkmK, for example, exhibits relaxed substrate specificity, hydroxylating the C-15 position of various 15-deoxy derivatives, while LkmF shows strict specificity, requiring a C-3 L-arcanosyl moiety for C-8 hydroxylation [2]. This defined enzymatic toolbox, which has been used to generate novel branched-chain sugar derivatives, offers a tractable system for rational structure-activity relationship (SAR) studies that is not as well-established for many other macrolide scaffolds [1][2].

Glycodiversification Biocatalysis Natural Product Library

Validated Research Applications for Lankamycin (CAS 30042-37-6)


Structural and Functional Studies of Ribosome-Targeting Synergism

Based on the crystallographically-defined synergistic binding of Lankamycin and Lankacidin C to adjacent ribosomal sites [1], this compound is uniquely suited for research into the structural biology of antibiotic cooperativity. Studies using purified 50S ribosomal subunits and X-ray crystallography can utilize Lankamycin to probe the molecular determinants of dual-site inhibition and to screen for novel synergistic partners that may occupy analogous binding pockets.

Investigating Polyketide Synthase (PKS) Fidelity and Proofreading

The documented 70% reduction in Lankamycin yield upon disruption of the lkmE gene, which encodes a type-II thioesterase [1], establishes Lankamycin's biosynthetic pathway as a model for studying PKS fidelity. Researchers can use this system to investigate the mechanisms by which TE-II enzymes edit non-cognate starter units and to engineer higher-fidelity PKS systems for the heterologous production of designer polyketides.

Enzymatic Synthesis of Macrolide Analog Libraries

The availability of a characterized toolkit of Lankamycin-tailoring enzymes (e.g., LkmK, LkmF, LkmI) [1][2] enables the targeted biotransformation of the Lankamycin scaffold. This scenario applies to medicinal chemistry and natural product discovery programs seeking to generate novel macrolides with altered glycosylation patterns or hydroxylation states. The relaxed specificity of LkmK makes it particularly useful for introducing C-15 hydroxyl groups into diverse lankamycin derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lankamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.